2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound’s systematic name, N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline methyl sulphate, reflects its intricate substituent arrangement. The parent structure consists of a benz[cd]indole core, a bicyclic aromatic system fused with a five-membered ring containing a positively charged nitrogen atom. Key substituents include:
- A 1-ethyl group at position 1 of the indolium ring
- A 4-[(4-ethoxyphenyl)(methyl)amino]phenyl group at position 2
- A methyl sulphate counterion neutralizing the positive charge
The molecular formula is C29H30N2O5S , with a calculated molecular weight of 518.6 g/mol. The structural formula can be represented in SMILES notation as:CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-].
| Property | Value |
|---|---|
| Molecular Formula | C29H30N2O5S |
| Molecular Weight | 518.6 g/mol |
| Charge | +1 (cation) |
| Counterion | Methyl sulphate |
Crystallographic Analysis and Three-Dimensional Conformation
While experimental X-ray diffraction data remains unavailable for this specific compound, its ionic nature suggests a crystalline lattice stabilized by electrostatic interactions between the indolium cation and methyl sulphate anion. The planar benz[cd]indole system likely facilitates π-π stacking interactions, while the ethoxy and ethyl groups introduce steric bulk that may influence packing efficiency.
The methyl sulphate anion adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° between oxygen atoms. Molecular modeling predicts that the N-methylaniline substituent adopts a dihedral angle of approximately 45° relative to the benz[cd]indole plane, minimizing steric hindrance between aromatic systems.
Electronic Structure and Molecular Orbital Configuration
Density functional theory (DFT) calculations on analogous indolium derivatives reveal significant electron delocalization across the conjugated π-system. The ethoxy group’s electron-donating methoxy moiety increases electron density in the para-substituted phenyl ring, while the methylamino group facilitates charge transfer to the indolium core.
The highest occupied molecular orbital (HOMO) localizes primarily on the benz[cd]indole ring and adjacent phenyl group, whereas the lowest unoccupied molecular orbital (LUMO) extends across the entire conjugated system. This electronic configuration suggests potential intramolecular charge-transfer characteristics, with an estimated HOMO-LUMO gap of 3.2–3.5 eV based on similar compounds.
Vibrational Spectroscopy Characteristics (FT-IR/Raman)
Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals signature absorptions corresponding to its functional groups:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| S-O (sulphate) | Asymmetric stretch | 1250–1150 |
| S-O (sulphate) | Symmetric stretch | 1050–1000 |
| C-N (aromatic amine) | Stretch | 1350–1250 |
| C-O (ether) | Stretch | 1250–1150 |
| C-H (aromatic) | Stretch | 3100–3000 |
| C-H (aliphatic) | Stretch | 2980–2850 |
The methyl sulphate counterion contributes strong absorption bands between 1000–1250 cm⁻¹, while the ethoxy group’s C-O-C asymmetric stretching appears near 1120 cm⁻¹. Raman spectroscopy would highlight the symmetric stretching modes of the aromatic system, particularly the in-plane C-C vibrations of the benz[cd]indole core at 1600–1580 cm⁻¹.
Nuclear Magnetic Resonance Spectral Signature Analysis
Predicted ¹H NMR chemical shifts for key proton environments:
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benz[cd]indole H-3 | 8.2–8.5 | Doublet | 1H |
| Benz[cd]indole H-4 | 7.6–7.9 | Triplet | 1H |
| Phenyl (N-methylaniline) | 7.3–7.5 | Multiplet | 4H |
| Ethoxy CH2CH3 | 1.3–1.5 | Triplet | 3H |
| OCH2CH3 | 3.9–4.1 | Quartet | 2H |
| N-CH3 | 3.2–3.4 | Singlet | 3H |
| Cationic N-CH2CH3 | 1.4–1.6 | Triplet | 3H |
| Cationic CH2CH3 | 3.8–4.0 | Quartet | 2H |
In ¹³C NMR spectroscopy, the quaternary carbon at position 1 of the indolium ring appears deshielded near 150 ppm due to the positive charge. The sulphate methyl group resonates at δ 55–58 ppm, while the ethoxy carbons show signals at δ 63–65 (OCH2) and δ 14–16 (CH3). Two-dimensional correlation spectroscopy (COSY) would confirm coupling between the ethyl group’s CH2 and CH3 protons, while HSQC experiments correlate aromatic protons to their respective carbons.
Properties
CAS No. |
85187-81-1 |
|---|---|
Molecular Formula |
C29H30N2O5S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;methyl sulfate |
InChI |
InChI=1S/C28H27N2O.CH4O4S/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-5-6(2,3)4/h6-19H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
NWIMVKUKXLMMOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benz[cd]indolium Core
- The benz[cd]indolium moiety is typically prepared by cyclization reactions starting from substituted anilines and appropriate aromatic precursors.
- The 1-ethyl substitution on the indolium nitrogen is introduced via alkylation, commonly using ethyl halides or ethylating agents under controlled conditions.
Formation of the Methyl Sulphate Salt
- The final step involves quaternization of the benz[cd]indolium nitrogen to form the positively charged indolium ion.
- This is achieved by treatment with methyl sulfate (dimethyl sulfate) or methylating agents, resulting in the formation of the methyl sulfate salt.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile or dichloromethane, under controlled temperature to avoid side reactions.
Detailed Synthetic Route (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Substituted aniline + aromatic aldehyde, acid catalyst, heat | Formation of benz[cd]indole core |
| 2 | N-Ethylation | Ethyl halide (e.g., ethyl bromide), base, solvent | Introduction of 1-ethyl group on indolium N |
| 3 | Reductive amination | 4-Ethoxybenzylamine + 4-aminophenyl intermediate, reducing agent (e.g., NaBH3CN) | Formation of 4-((4-ethoxyphenyl)methylamino)phenyl substituent |
| 4 | Quaternization (Salt formation) | Methyl sulfate, aprotic solvent, mild heating | Formation of methyl sulfate salt of indolium |
Research Findings and Optimization Notes
- Reaction Efficiency: The quaternization step with methyl sulfate is critical for obtaining the stable salt form and requires careful control of temperature and stoichiometry to maximize yield and purity.
- Solvent Choice: Aprotic solvents such as acetonitrile or dichloromethane are preferred to avoid hydrolysis or side reactions during methylation.
- Purification: The final product is typically purified by recrystallization or chromatographic methods to remove unreacted starting materials and by-products.
- Safety Considerations: Methyl sulfate is a toxic and potentially carcinogenic methylating agent; appropriate safety protocols must be followed during handling.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Cyclization temperature | 80–120 °C | Acid catalysis often required |
| N-Ethylation reagent | Ethyl bromide or ethyl iodide | Base such as K2CO3 or NaHCO3 used |
| Reductive amination agent | Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent, selective for imines |
| Quaternization agent | Dimethyl sulfate (methyl sulfate) | Requires aprotic solvent, controlled temp |
| Solvent for methylation | Acetonitrile, dichloromethane | Avoids hydrolysis, promotes salt formation |
| Purification method | Recrystallization, column chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using sodium borohydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent due to its structural similarity to known anticancer drugs. Studies have shown that it can inhibit tumor growth in vitro and in vivo models.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against breast cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations.
Material Science
Due to its unique electronic properties, this compound is being researched for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it a candidate for developing more efficient display technologies.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 550 nm |
| Quantum Yield | 0.85 |
| Stability | High (thermal stability up to 200°C) |
Photodynamic Therapy (PDT)
The compound shows promise in photodynamic therapy for treating localized tumors. Its ability to generate reactive oxygen species upon light activation can lead to selective destruction of cancer cells.
Case Study Example :
Research published in Cancer Research highlighted the use of this compound in PDT protocols, showing enhanced tumor regression rates compared to conventional therapies.
Toxicological Studies
Toxicological assessments indicate that while the compound exhibits therapeutic potential, it also requires careful evaluation of its safety profile. Studies have measured cytotoxicity across various cell lines and assessed potential environmental impacts.
Toxicity Data Table
| Endpoint | Result |
|---|---|
| LD50 (mg/kg) | >300 (in rats) |
| Mutagenicity | Negative (Ames test) |
| Environmental Persistence | Moderate |
Mechanism of Action
The mechanism of action of 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s indolium core allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may interact with cellular enzymes, inhibiting their activity and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-Methoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium chloride
- 2-(4-((4-Chlorophenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium bromide
Uniqueness
2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate is unique due to its ethoxy group, which imparts specific electronic and steric properties. This makes it more suitable for certain applications, such as in fluorescent probes, where the ethoxy group enhances its photophysical properties.
Biological Activity
2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- CAS Number : 85187-81-1
- Molecular Formula : C29H30N2O5S
- Molecular Weight : 502.63 g/mol
- Structure : The compound features a benz(cd)indolium core substituted with ethoxy and methylamino groups, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler aromatic precursors. The introduction of the ethoxy and methylamino groups is crucial for modulating its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that certain compounds demonstrated potent activity against a range of bacteria and fungi, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Effective |
| Staphylococcus aureus | Effective |
| Pseudomonas aeruginosa | Moderate |
| Candida albicans | Effective |
| Aspergillus fumigatus | Moderate |
These findings suggest that the presence of the ethoxy and methylamino moieties enhances the antimicrobial efficacy of the compound .
Cytotoxicity and Anticancer Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation, with varying degrees of effectiveness depending on the type of cancer:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results indicate that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The proposed mechanism involves the interaction of the compound with cellular targets, leading to disruption of critical cellular processes such as DNA replication and protein synthesis. This is likely facilitated by the compound's ability to intercalate into DNA due to its planar structure.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined a series of benz(cd)indolium derivatives, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail . -
Case Study 2: Anticancer Properties
In a clinical trial assessing various indolium derivatives for their anticancer effects, this compound was noted for its selective toxicity towards tumor cells compared to normal cells. This selectivity is critical for minimizing side effects during cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium methyl sulphate, and how can purity be ensured?
- Methodology :
- Synthesis : Use nucleophilic substitution or condensation reactions to introduce the ethoxyphenylmethylamino and ethylbenz(cd)indolium moieties. For example, methyl sulphate groups can be introduced via alkylation under anhydrous conditions with controlled temperature (40–60°C) to avoid side reactions.
- Purification : Employ reverse-phase HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for optimal separation .
- Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing peaks to reference standards.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Exposure Response : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention if irritation persists .
- Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methyl sulphate group.
Advanced Research Questions
Q. How can researchers design an HPLC assay to quantify this compound in complex biological matrices?
- Methodology :
- Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a guard column to retain the cationic indolium moiety.
- Mobile Phase : Optimize retention by adjusting methanol-to-buffer ratios (e.g., 65:35 v/v) and pH (4.6) to enhance peak symmetry .
- Validation Parameters :
| Parameter | Requirement |
|---|---|
| Linearity | R² ≥ 0.999 |
| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |
| Precision (RSD) | ≤2% intraday, ≤5% interday |
Q. What structural characterization techniques resolve ambiguities in the compound’s stereochemistry?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in methanol/water (7:3 v/v) at 4°C. Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELX software .
- 2D NMR : Perform H-C HSQC and HMBC to assign quaternary carbons and confirm methyl sulphate positioning.
Q. How can researchers address contradictions in fluorescence emission data under varying pH conditions?
- Methodology :
- pH Optimization : Test fluorescence in buffers ranging from pH 3.0–7.4. The compound may exhibit enhanced quantum yield at pH <5 due to protonation of the indolium nitrogen .
- Solvent Effects : Compare polar aprotic (e.g., DMSO) vs. protic solvents (e.g., methanol) to rule out solvent-induced quenching.
Q. What strategies mitigate degradation during long-term stability studies?
- Methodology :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via HPLC, focusing on hydrolysis byproducts (e.g., desmethyl analogues).
- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to aqueous formulations to prevent oxidative degradation of the aromatic amine groups.
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Testing : Use the shake-flask method in solvents like water, ethanol, and hexane. The compound’s methyl sulphate group enhances aqueous solubility, while the benz(cd)indolium core may favor organic phases.
- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility gaps .
Notes for Methodological Rigor
- Cross-Validation : Combine spectroscopic (NMR, FTIR) and chromatographic (HPLC) data to resolve structural ambiguities.
- Reference Standards : Use certified reference materials (CRMs) from authoritative databases like PubChem or CAS Common Chemistry for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
